Cas no 2229085-79-2 (5-cyclopropylhexanal)
5-cyclopropylhexanal Chemical and Physical Properties
Names and Identifiers
-
- 5-cyclopropylhexanal
- EN300-1732059
- 2229085-79-2
-
- Inchi: 1S/C9H16O/c1-8(9-5-6-9)4-2-3-7-10/h7-9H,2-6H2,1H3
- InChI Key: GFVVYPZVDDJZNP-UHFFFAOYSA-N
- SMILES: O=CCCCC(C)C1CC1
Computed Properties
- Exact Mass: 140.120115130g/mol
- Monoisotopic Mass: 140.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
5-cyclopropylhexanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1732059-0.05g |
5-cyclopropylhexanal |
2229085-79-2 | 0.05g |
$1344.0 | 2023-09-20 | ||
| Enamine | EN300-1732059-0.1g |
5-cyclopropylhexanal |
2229085-79-2 | 0.1g |
$1408.0 | 2023-09-20 | ||
| Enamine | EN300-1732059-0.25g |
5-cyclopropylhexanal |
2229085-79-2 | 0.25g |
$1472.0 | 2023-09-20 | ||
| Enamine | EN300-1732059-0.5g |
5-cyclopropylhexanal |
2229085-79-2 | 0.5g |
$1536.0 | 2023-09-20 | ||
| Enamine | EN300-1732059-1.0g |
5-cyclopropylhexanal |
2229085-79-2 | 1g |
$1599.0 | 2023-06-04 | ||
| Enamine | EN300-1732059-2.5g |
5-cyclopropylhexanal |
2229085-79-2 | 2.5g |
$3136.0 | 2023-09-20 | ||
| Enamine | EN300-1732059-5.0g |
5-cyclopropylhexanal |
2229085-79-2 | 5g |
$4641.0 | 2023-06-04 | ||
| Enamine | EN300-1732059-10.0g |
5-cyclopropylhexanal |
2229085-79-2 | 10g |
$6882.0 | 2023-06-04 | ||
| Enamine | EN300-1732059-1g |
5-cyclopropylhexanal |
2229085-79-2 | 1g |
$1599.0 | 2023-09-20 | ||
| Enamine | EN300-1732059-5g |
5-cyclopropylhexanal |
2229085-79-2 | 5g |
$4641.0 | 2023-09-20 |
5-cyclopropylhexanal Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-cyclopropylhexanal
Chemical Profile of 5-cyclopropylhexanal (CAS No. 2229085-79-2)
5-cyclopropylhexanal, identified by the Chemical Abstracts Service Number (CAS No.) 2229085-79-2, is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative, characterized by a cyclopropyl substituent on a hexanal backbone, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and synthetic pathways.
The molecular structure of 5-cyclopropylhexanal consists of a six-carbon chain with an aldehyde group at one end and a cyclopropyl ring attached to the fifth carbon. This configuration imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential biological interactions. The presence of the cyclopropyl group, a three-membered cyclic alkane with high ring strain, introduces a region of localized electron density and steric bulk, which can modulate how the molecule interacts with biological targets.
In recent years, the study of aldehydes with cycloalkyl substituents has expanded significantly due to their utility as key intermediates in organic synthesis and as pharmacophores in drug discovery. 5-cyclopropylhexanal has been explored in several contexts, including its role as a precursor in the synthesis of more complex molecules. Its aldehyde functionality allows for further derivatization through condensation reactions, oxidation, or reduction, enabling the construction of diverse chemical libraries.
One of the most compelling aspects of 5-cyclopropylhexanal is its potential application in the field of medicinal chemistry. Aldehydes are well-known for their ability to act as Michael acceptors, participating in nucleophilic addition reactions that are fundamental to many biological processes. The cyclopropyl group in 5-cyclopropylhexanal may enhance or alter these reactivities compared to linear aldehydes, offering opportunities to design molecules with tailored biological activities. For instance, researchers have investigated analogous compounds for their potential antimicrobial or anti-inflammatory properties.
Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 5-cyclopropylhexanal against biological targets. Molecular modeling studies suggest that the cyclopropyl moiety can engage in specific interactions with proteins or enzymes, potentially leading to inhibitory effects on certain metabolic pathways. Such insights are crucial for rational drug design, where understanding molecular interactions at an atomic level can guide the optimization of lead compounds.
The synthesis of 5-cyclopropylhexanal represents another area of active interest. Traditional synthetic routes often involve Grignard reactions or aldol condensations starting from readily available precursors. However, modern methodologies have introduced more efficient and sustainable approaches. For example, catalytic hydrogenation and asymmetric synthesis techniques have been employed to achieve high enantioselectivity in constructing chiral derivatives of this compound. These advancements not only improve yield but also align with green chemistry principles by minimizing waste and energy consumption.
Biologically oriented research has also explored the potential roles of 5-cyclopropylhexanal as an intermediate in natural product synthesis or as a tool compound for biochemical studies. Aldehydes are frequently encountered in metabolic pathways, serving as signaling molecules or precursors for more complex biomolecules. The incorporation of a cyclopropyl group into such pathways could provide novel insights into enzyme mechanisms or metabolic regulation. Additionally, 5-cyclopropylhexanal might be used as a substrate in enzyme kinetics studies to probe reaction mechanisms or as a scaffold for designing enzyme inhibitors.
The chemical reactivity of 5-cyclopropylhexanal extends beyond its biological significance; it is also valuable in material science applications. For instance, its ability to undergo polymerization reactions makes it a candidate for developing novel polymeric materials with specific properties. Researchers have explored crosslinking strategies involving this aldehyde to create hydrogels or networked polymers that could find use in drug delivery systems or tissue engineering scaffolds.
The safety profile and handling guidelines for 5-cyclopropylhexanal are important considerations for researchers working with this compound. While it is not classified as hazardous under standard conditions, appropriate precautions should be taken to prevent exposure through inhalation or skin contact. Storage should be conducted in cool, dry environments away from oxidizing agents to prevent degradation. As with any chemical research endeavor, adherence to laboratory safety protocols is essential.
The future prospects for 5-cyclopropylhexanal appear promising, driven by ongoing research efforts in synthetic chemistry and drug discovery. Continued exploration into its derivatives and applications could unlock new therapeutic possibilities or innovative materials solutions. Collaborative efforts between academia and industry will likely accelerate these developments, leveraging interdisciplinary approaches to maximize the potential benefits derived from this versatile compound.
2229085-79-2 (5-cyclopropylhexanal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)